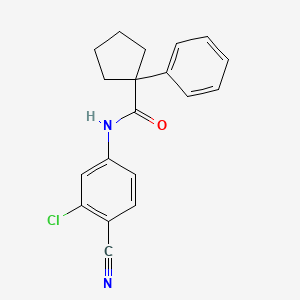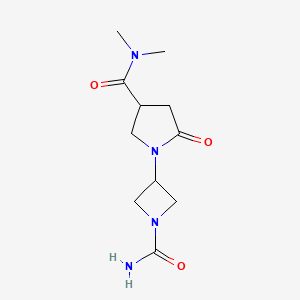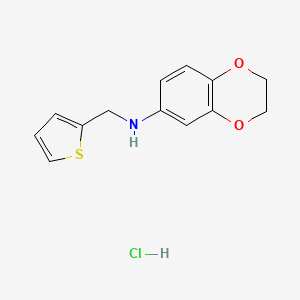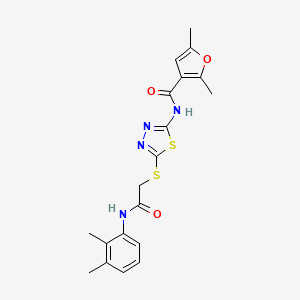
N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPPC belongs to the class of cyclopentane carboxamides and has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Drug Development
N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide has been utilized in the synthesis of various compounds with potential applications in drug development. For instance, research has explored its use in synthesizing pyrimidinone derivatives, demonstrating antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria (Ahmed, 2007). Another study involved the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, showing distinct inhibitory capacity against cancer cell proliferation (Ji et al., 2018).
Chemical Characterization and Structural Analysis
Research has also focused on the chemical characterization and structural analysis of derivatives of N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide. Studies have synthesized and characterized various derivatives, such as N-(arylcarbamothioyl)cyclohexanecarboxamide, providing insights into their molecular structures and potential applications (Özer et al., 2009). Additionally, research on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a related compound, used DFT calculations to investigate its conformational preferences, which is crucial for understanding its biochemical interactions (Casanovas et al., 2008).
Medicinal Chemistry and Bioactivity
In the field of medicinal chemistry, compounds derived from N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide have been evaluated for various bioactivities. For instance, a study investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, highlighting its potential in treating diseases where these factors are implicated (Palanki et al., 2000). Additionally, research on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus strains (Pitucha et al., 2011).
Novel Binding Sites and Molecular Interaction Studies
One study identified a novel small-molecule binding site on the fat mass and obesity associated protein (FTO) using a derivative of N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide, paving the way for developing selective inhibitors of FTO for obesity treatment (He et al., 2015).
Propriétés
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-17-12-16(9-8-14(17)13-21)22-18(23)19(10-4-5-11-19)15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQACYWSHGZFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446042.png)

![3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446044.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)
![N-[2-[1-(Furan-2-yl)ethyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2446048.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)
![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)
![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2446055.png)